molecular formula C17H26 B8549643 11-Phenyl-1-undecene CAS No. 53210-25-6

11-Phenyl-1-undecene

Cat. No. B8549643
Key on ui cas rn: 53210-25-6
M. Wt: 230.4 g/mol
InChI Key: HTHIDQSSHNCORS-UHFFFAOYSA-N
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Patent
US09040596B2

Procedure details

Commercial 25 wt. % phenyl magnesium chloride (0.4 mol) in tetrahydrofuran (Acros Organics, AcroSeal bottle) works as described in the following reaction and is transferred to a 250-mL Schlenk flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and rubber septum side arm via cannula under nitrogen. Alternatively, the Grignard is made as follows. A 250 mL, 3-necked flask equipped with a mechanical stirrer, reflux condenser, addition funnel and argon inlet is situated first in a cooled water bath and then later in an oil bath. Under nitrogen, magnesium (0.04 mol) is added to chlorobenzene (0.04 mol) in dry tetrahydrofuran (freshly distilled from sodium benzophenone ketyl, 20 g), and is vigorously stirred for 3 hours. Undecylenyl bromide (0.04 mol) is added, and then CuI (0.02 mol) is added. After refluxing for 24 hours followed by cooling to 23° C., ammonium chloride is added and the solvent is removed. Water is added and the mixture is extracted with methylene chloride. After drying the methylene chloride layer over sodium sulfate and then filtration, the solvent is removed to yield a white crystalline solid and a light-yellow oil. The oil is decanted from the white solid (biphenyl) and then distilled at 150° C. under high vacuum to obtain 11-phenylundecene in 50% yield. By-products which distill over between 23° C. and 150° C. include phenol, undecene, 11-chloroundecene, biphenyl and 11-bromoundecene. Still bottoms remaining after the 11-phenylundecene has distilled over include CH2═CH—(CH2)18—CH═CH2. Without copper(I) iodide, no reaction takes place after 3 days of continuous reflux under the conditions described.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
CuI
Quantity
0.02 mol
Type
catalyst
Reaction Step Six
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mg].ClC1C=CC=CC=1.[CH2:17](Br)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH:26]=[CH2:27].[Cl-].[NH4+]>O1CCCC1.[Cu]I>[C:1]1([CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH:18]=[CH2:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0.04 mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.04 mol
Type
reactant
Smiles
C(CCCCCCCCC=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
CuI
Quantity
0.02 mol
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
is vigorously stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in the following reaction
CUSTOM
Type
CUSTOM
Details
is transferred to a 250-mL Schlenk flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, nitrogen inlet
CUSTOM
Type
CUSTOM
Details
A 250 mL, 3-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, addition funnel and argon inlet
CUSTOM
Type
CUSTOM
Details
is situated first in a cooled water bath
DISTILLATION
Type
DISTILLATION
Details
freshly distilled from sodium benzophenone ketyl, 20 g), and
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the methylene chloride layer over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to yield a white crystalline solid
CUSTOM
Type
CUSTOM
Details
The oil is decanted from the white solid (biphenyl)
DISTILLATION
Type
DISTILLATION
Details
distilled at 150° C. under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCCCCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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